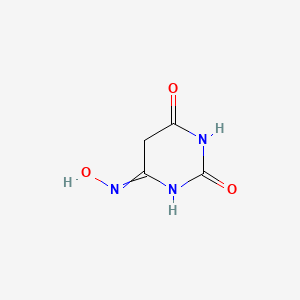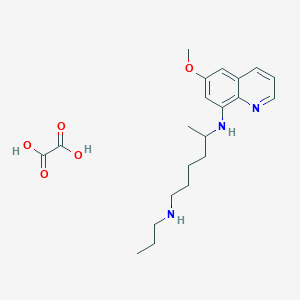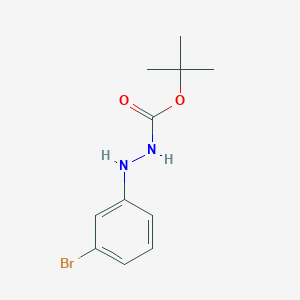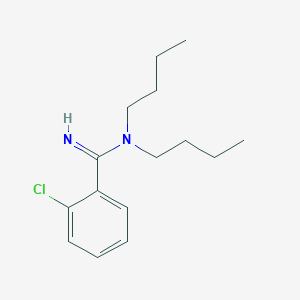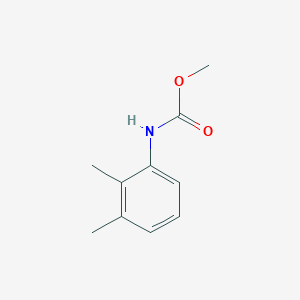
Methyl(2,3-dimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2,3-dimethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates. This compound is characterized by its unique structure, which includes a methyl group attached to the nitrogen atom and a 2,3-dimethylphenyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(2,3-dimethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl(2,3-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl(2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways and lead to physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(3,5-dimethylphenyl)carbamate
- Methyl(2,4-dimethylphenyl)carbamate
- Methyl(2,6-dimethylphenyl)carbamate
Uniqueness
Methyl(2,3-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
20642-94-8 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl N-(2,3-dimethylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-9(8(7)2)11-10(12)13-3/h4-6H,1-3H3,(H,11,12) |
Clé InChI |
BZYNNUKPJKITSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


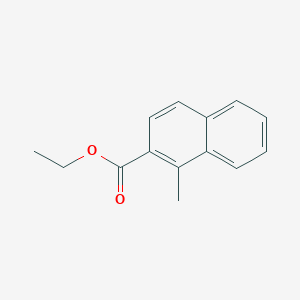
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)
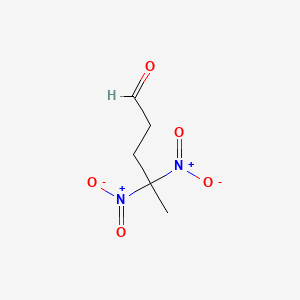
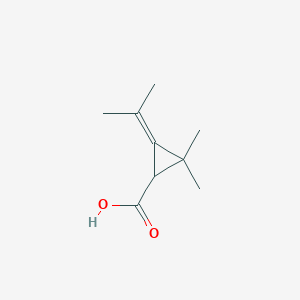
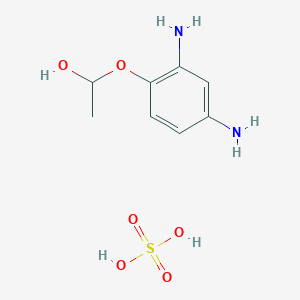
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
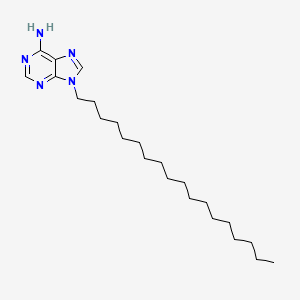
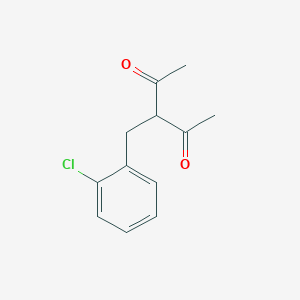
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
